4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both aromatic and aliphatic amine groups, as well as a morpholine ring, which contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with a suitable acylating agent to form an intermediate amide.
Introduction of the Morpholine Group: The intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to introduce the morpholine group.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a suitable carboxylic acid derivative, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethylphenyl)amino)-2-((3-piperidinopropyl)amino)-4-oxobutanoic acid
- 4-((3,5-Dimethylphenyl)amino)-2-((3-pyrrolidinopropyl)amino)-4-oxobutanoic acid
Uniqueness
4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVGBJSGVRHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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